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Compound of Interest

Compound Name: 3-Fluoro-4-methylthiophenol

Cat. No.: B1302153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoro-4-methylthiophenol, also known as 3-Fluoro-4-methylbenzenethiol, is a fluorinated

aromatic thiol compound. Its unique structural features, including a reactive thiol group and the

presence of a fluorine atom, make it a valuable building block in medicinal chemistry and

agrochemical synthesis. The introduction of fluorine into bioactive molecules can significantly

alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding

affinity to biological targets. This guide provides a comprehensive overview of the chemical

properties, synthesis, and potential applications of 3-Fluoro-4-methylthiophenol.

Chemical Structure and Properties
The chemical structure and key identifiers of 3-Fluoro-4-methylthiophenol are presented

below.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1302153?utm_src=pdf-interest
https://www.benchchem.com/product/b1302153?utm_src=pdf-body
https://www.benchchem.com/product/b1302153?utm_src=pdf-body
https://www.benchchem.com/product/b1302153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical Identifiers and Physicochemical Properties

Property Value

CAS Number 64359-35-9[1][2][3]

Molecular Formula C₇H₇FS

Molecular Weight 142.20 g/mol [3]

IUPAC Name 3-Fluoro-4-methylbenzenethiol

Synonyms 3-Fluoro-4-methylthiophenol

Appearance Powder/liquid[4]

Boiling Point 195 °C[1]

Density 1.16 g/cm³[1]

Flash Point 70.6 °C[1]

XLogP3 2.42280[1]

Synthesis of 3-Fluoro-4-methylthiophenol
Several synthetic routes can be employed for the preparation of 3-Fluoro-4-
methylthiophenol. The selection of a particular method may depend on the availability of

starting materials, desired scale, and laboratory capabilities. Below are detailed experimental

protocols for plausible synthetic pathways.
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Experimental Protocol 1: From 3-Fluoro-4-
methylbenzenesulfonamide
This method involves the reduction of a corresponding benzenesulfonamide derivative. A

patent describes a similar transformation for the synthesis of "3-methyl-4-fluoro thiophenol".

Reaction Scheme:

3-Fluoro-4-methylbenzenesulfonamide → 3-Fluoro-4-methylthiophenol

Detailed Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 3-fluoro-4-methylbenzenesulfonamide (1 equivalent) and potassium

formate (5 equivalents).

Reaction Conditions: Heat the mixture to 200 °C and maintain for 5 hours. During the

reaction, water generated in the process is removed by distillation.

Work-up: After cooling the reaction mixture to 80 °C, add 10% dilute hydrochloric acid to

adjust the pH to 2.

Purification: The final product, 3-Fluoro-4-methylthiophenol, can be isolated and purified

by rectification (distillation).

Experimental Protocol 2: The Newman-Kwart
Rearrangement
The Newman-Kwart rearrangement is a classical method for synthesizing thiophenols from

phenols.[5][6] This intramolecular reaction involves the thermal rearrangement of an O-aryl

thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol.

Reaction Scheme:

3-Fluoro-4-methylphenol → O-(3-Fluoro-4-methylphenyl) dimethylthiocarbamate → S-(3-

Fluoro-4-methylphenyl) dimethylthiocarbamate → 3-Fluoro-4-methylthiophenol
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Detailed Methodology:

Formation of O-Aryl Thiocarbamate:

Deprotonate 3-Fluoro-4-methylphenol (1 equivalent) with a suitable base (e.g., sodium

hydride) in an inert solvent like DMF.

Add dimethylthiocarbamoyl chloride (1.1 equivalents) to the reaction mixture and stir at

room temperature until the reaction is complete (monitored by TLC).

Isolate the O-(3-Fluoro-4-methylphenyl) dimethylthiocarbamate by extraction and purify by

crystallization or chromatography.

Newman-Kwart Rearrangement:

Heat the purified O-aryl thiocarbamate to high temperatures (typically 200-300 °C), either

neat or in a high-boiling solvent like diphenyl ether, to induce the rearrangement to the S-

aryl thiocarbamate.[5] The reaction progress can be monitored by TLC or GC.

Hydrolysis:

Hydrolyze the resulting S-aryl thiocarbamate using a strong base such as potassium

hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or ethanol)

under reflux.

After completion of the hydrolysis, acidify the reaction mixture with a mineral acid (e.g.,

HCl) to protonate the thiophenolate and precipitate the 3-Fluoro-4-methylthiophenol.

Isolate the product by filtration or extraction and purify by distillation or chromatography.

Experimental Protocol 3: Sandmeyer-Type Reaction
The Sandmeyer reaction provides a route to introduce a thiol group onto an aromatic ring

starting from an aniline derivative.[1][7]

Reaction Scheme:
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3-Fluoro-4-methylaniline → 3-Fluoro-4-methylbenzenediazonium salt → 3-Fluoro-4-
methylthiophenol

Detailed Methodology:

Diazotization:

Dissolve 3-Fluoro-4-methylaniline (1 equivalent) in an aqueous solution of a strong acid

(e.g., HCl or H₂SO₄).

Cool the solution to 0-5 °C in an ice bath.

Add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the low

temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

Thiocyanation/Xanthate Formation:

In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl

xanthate or sodium thiocyanate, in water.

Slowly add the cold diazonium salt solution to the sulfur nucleophile solution. A copper(I)

catalyst is often used in classical Sandmeyer reactions.

Hydrolysis:

Heat the resulting mixture to hydrolyze the intermediate to the thiophenol.

Isolate the 3-Fluoro-4-methylthiophenol by steam distillation or extraction.

Purify the product by vacuum distillation.

Applications in Drug Discovery and Agrochemicals
While specific drug candidates containing the 3-Fluoro-4-methylthiophenol moiety are not

prominently documented in publicly available literature, its structural features suggest

significant potential in the development of novel therapeutic agents and agrochemicals.

Role in Medicinal Chemistry:
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Kinase Inhibitors: The thiophenyl group can act as a hinge-binding motif in kinase inhibitors,

forming crucial hydrogen bonds with the kinase hinge region. The fluorine atom can enhance

binding affinity through favorable electrostatic interactions and improve metabolic stability.

GPCR Modulators: Fluorinated aromatic compounds are often incorporated into ligands for

G-protein coupled receptors (GPCRs) to fine-tune their pharmacological properties, including

potency and selectivity.

Enzyme Inhibitors: The thiol group is a versatile functional handle that can participate in

various interactions with enzyme active sites, including covalent bond formation with

cysteine residues or coordination with metal ions.

Role in Agrochemicals:

Fungicides and Herbicides: Fluorine-containing compounds are prevalent in modern

agrochemicals due to their enhanced biological activity and stability. The 3-fluoro-4-

methylphenyl scaffold can be found in some pesticide intermediates.

Logical Workflow and Signaling Pathway Diagrams
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Conclusion
3-Fluoro-4-methylthiophenol is a specialty chemical with considerable potential as a building

block in the synthesis of complex organic molecules. Its combination of a reactive thiol group

and a fluorinated aromatic ring makes it an attractive scaffold for the development of novel

pharmaceuticals and agrochemicals. While detailed reports on its specific applications are

limited, the established roles of similar fluorinated thiophenols in medicinal chemistry suggest

that 3-Fluoro-4-methylthiophenol is a compound of interest for further research and

development in these fields. The synthetic protocols outlined in this guide provide a foundation

for its preparation and subsequent exploration in various applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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